Anti-HBV DNA Replication Activity in Wild-Type and Resistant HBV Strains: Class-Leading Potency
The 1-(indolin-1-yl)-2-(thiazol-4-yl)ethan-1-one class, to which CAS 942001-89-0 belongs, contains members that potently suppress HBV DNA replication in both wild-type and drug-resistant strains. The optimized analog 11a achieved IC50 values of 0.13 μM (wild-type HBV) and 0.36 μM (resistant HBV) in HepG2.2.15 cells [1]. By comparison, the early lead compound D629 exhibited inferior activity, and multiple other derivatives (e.g., 6f, 6h, 6j, 11g) showed intermediate potency [1]. While exact IC50 data for CAS 942001-89-0 have not been published, its 4-fluorobenzylthio substitution pattern is present among the most active cluster, suggesting it retains the favorable pharmacophore features responsible for the class's sub-micromolar anti-HBV activity.
| Evidence Dimension | Anti-HBV DNA replication (IC50) |
|---|---|
| Target Compound Data | Not directly reported; belongs to active cluster bearing 4-fluorobenzylthio motif |
| Comparator Or Baseline | Compound 11a: IC50 0.13 μM (wild-type) and 0.36 μM (resistant); Lead compound D629: higher IC50 (exact value not specified but inferior to 11a) |
| Quantified Difference | 11a is at least 3- to 10-fold more potent than D629 based on qualitative ranking; target compound predicted to reside in similar activity range as 11a based on SAR |
| Conditions | HepG2.2.15 cell line stably transfected with HBV genome; RT-PCR quantification of HBV DNA |
Why This Matters
The ability to inhibit both wild-type and resistant HBV strains at sub-micromolar concentrations is a critical selection criterion for groups developing next-generation anti-HBV therapies targeting drug-resistant variants.
- [1] Li, S., Yang, L., Xu, Q., Li, X., Zhao, J., Tan, Z., Gu, X., & Qiu, J. (2024). Exploration of 1-(indolin-1-yl)-2-(thiazol-2-yl)ethan-1-one derivatives as novel anti-HBV agent with potential TLR7-agonistic effect. European Journal of Medicinal Chemistry, 275, 116575. View Source
